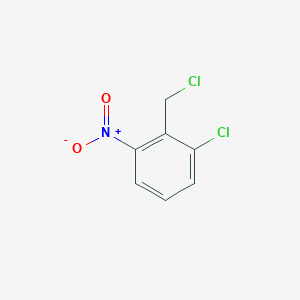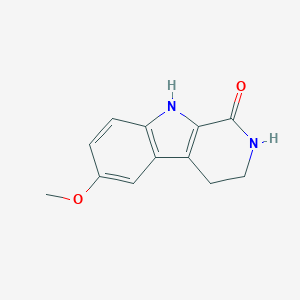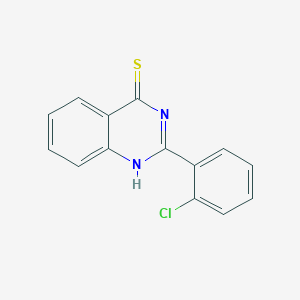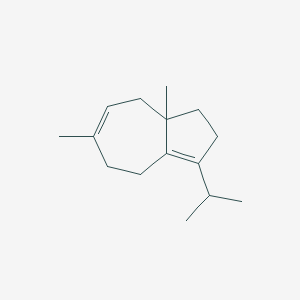
Daucene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Daucene is a natural product that has gained attention from the scientific community due to its potential therapeutic properties. It is a sesquiterpene lactone that can be extracted from various plants, including Ambrosia artemisiifolia, Ambrosia tenuifolia, and Inula helenium. In recent years, daucene has been studied extensively for its potential applications in the fields of medicine and agriculture.
Applications De Recherche Scientifique
Glucocorticoid Receptor Modulation
Daucene and its derivatives have demonstrated potential in modulating glucocorticoid receptor (GR) activities. For instance, a study by Popović et al. (2017) isolated compounds from Laserpitium zernyi, including daucene derivatives, which showed significant inhibition of pro-inflammatory transcription factors NF-κB and AP-1. This suggests daucene compounds may be valuable in exploring new treatments involving GR modulation, particularly for inflammatory conditions (Popović et al., 2017).
Chemical Synthesis and Mechanisms
Daucene's synthesis involves complex chemical processes, which have been a subject of study. Park and Little (2008) discussed electrochemically mediated rearrangements in synthesizing daucene, highlighting the intricacies of its chemical formation. This research contributes to a better understanding of the synthesis of natural products like daucene (Park & Little, 2008).
Enantioselective Total Syntheses
Bennett and Stoltz (2013) presented a method to synthesize daucene and related compounds through an enantioselective process. This approach utilizes key intermediates, enabling the production of daucene with specific spatial configurations, which is crucial for the compound's biological activity (Bennett & Stoltz, 2013).
Sesquiterpene Lactones and Ester Derivatives
Research by Miski and Mabry (1986) explored daucene esters and lactones in Ferula communis, contributing to the understanding of the chemical diversity of daucene and its derivatives. Such studies help in identifying new compounds for potential pharmacological use (Miski & Mabry, 1986).
Information Theory in Organic Syntheses
Barone et al. (2003) applied information theory to analyze and compare organic syntheses leading to daucene, providing insights into the complexity of molecular structures and synthesis strategies. This innovative approach helps in understanding and optimizing synthetic processes (Barone et al., 2003).
Propriétés
Numéro CAS |
16661-00-0 |
|---|---|
Nom du produit |
Daucene |
Formule moléculaire |
C15H24 |
Poids moléculaire |
204.35 g/mol |
Nom IUPAC |
6,8a-dimethyl-3-propan-2-yl-2,4,5,8-tetrahydro-1H-azulene |
InChI |
InChI=1S/C15H24/c1-11(2)13-8-10-15(4)9-7-12(3)5-6-14(13)15/h7,11H,5-6,8-10H2,1-4H3 |
Clé InChI |
MGMBZNCFUFRSSP-UHFFFAOYSA-N |
SMILES |
CC1=CCC2(CCC(=C2CC1)C(C)C)C |
SMILES canonique |
CC1=CCC2(CCC(=C2CC1)C(C)C)C |
Autres numéros CAS |
16661-00-0 |
Synonymes |
1,2,4,5,8,8a-Hexahydro-6,8a-dimethyl-3-isopropylazulene |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



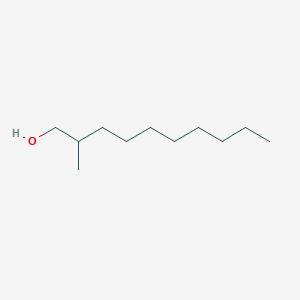

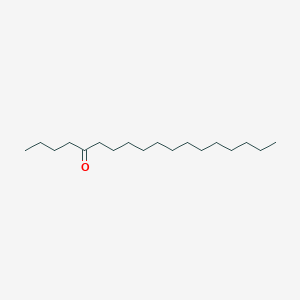
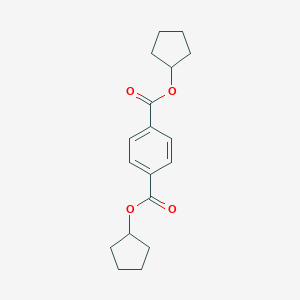
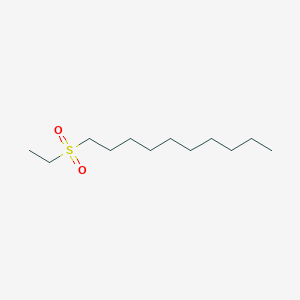
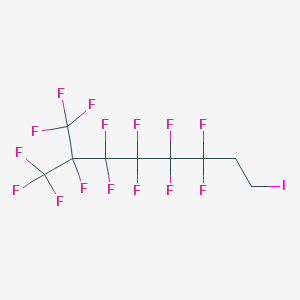
![2-(chloromethyl)-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B97652.png)
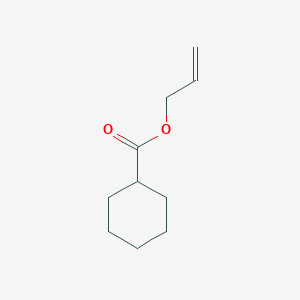
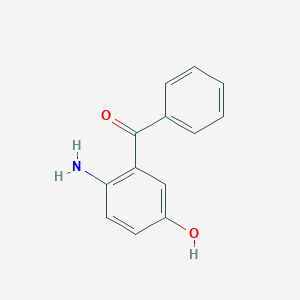
![2-[(1-Methyl-2-propynyl)oxy]ethanol](/img/structure/B97656.png)

